Discorhabdin C
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Overview
Description
Discorhabdin C is a marine natural product belonging to the pyrroloiminoquinone family of alkaloids. It is primarily isolated from marine sponges of the genera Latrunculia, Batzella, Prianos, and Zyzzya .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of discorhabdin C involves several key steps. One approach includes the anodic oxidation of a bromophenol derivative, followed by phenolic coupling reactions . Another method involves the use of hypervalent iodine(III) reagents to preconstruct the spirodienone system, with final sulfur introduction to the cross-linked system .
Industrial Production Methods
Most production methods remain within the realm of academic research and small-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Discorhabdin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce hydroxyl groups at specific positions.
Substitution: The dienone-ring of this compound is electrophilic, reacting with thiol and amine nucleophiles to form debrominated adducts.
Common Reagents and Conditions
Oxidation: Hypervalent iodine(III) reagents are commonly used.
Reduction: Hydrogenation reactions are performed using hydrogen gas and a suitable catalyst.
Substitution: Thiol and amine nucleophiles are used under mild conditions to form adducts.
Major Products
Oxidation: Introduction of hydroxyl groups.
Reduction: Didebrominated ring-closed carbinolamine.
Substitution: Debrominated adducts with thiol and amine nucleophiles.
Scientific Research Applications
Discorhabdin C has a wide range of scientific research applications:
Chemistry: Used as a lead compound for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: Studied for its interactions with biological macromolecules and its role in marine ecosystems.
Medicine: Exhibits potent cytotoxicity against various human tumor cell lines, making it a candidate for anticancer drug development
Mechanism of Action
Discorhabdin C exerts its effects through several mechanisms:
Electrophilic Reactivity: The dienone-ring reacts with thiol and amine nucleophiles, leading to the formation of adducts.
Mitochondrial Dysfunction: Induces mitochondrial dysfunction, leading to non-apoptotic cell death in certain cancer cell lines.
Molecular Targets: Targets include proteins and enzymes involved in cellular redox balance and mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Discorhabdin A: Another member of the pyrroloiminoquinone family, known for its strong cytotoxic activity.
Makaluvamines: Structurally related compounds with similar biological activities.
Prianosins and Epinardins: Other pyrroloiminoquinone alkaloids with comparable cytotoxic properties.
Uniqueness
Discorhabdin C is unique due to its specific electrophilic reactivity and the presence of a 2,6-dibromo-cyclohexa-2,5-diene moiety, which is critical for its biological activity . Its ability to form stable adducts with thiol and amine nucleophiles distinguishes it from other similar compounds .
Properties
CAS No. |
105372-81-4 |
---|---|
Molecular Formula |
C18H13Br2N3O2 |
Molecular Weight |
463.1 g/mol |
IUPAC Name |
2',6'-dibromo-8-hydroxyspiro[6,10,15-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2(7),8,10,12(16)-pentaene-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C18H13Br2N3O2/c19-9-5-18(6-10(20)16(9)24)2-4-22-15-12(18)13-11-8(1-3-21-13)7-23-14(11)17(15)25/h5-7,22,25H,1-4H2 |
InChI Key |
AQUBTUIPDMTCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C3=C1C=NC3=C(C4=C2C5(CCN4)C=C(C(=O)C(=C5)Br)Br)O |
Origin of Product |
United States |
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